Methyl-(10-methylsulfonothioyloxydecoxy)-oxo-sulfanylidene-lambda6-sulfane
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Overview
Description
1,10-Decadiyl Bismethanethiosulfonate is a sulfhydryl cross-linking reagent with the molecular formula C₁₂H₂₆O₄S₄ and a molecular weight of 362.59 . This compound is primarily used in research settings for its ability to form covalent bonds between sulfhydryl groups, making it valuable in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Decadiyl Bismethanethiosulfonate can be synthesized through a multi-step process involving the reaction of decane-1,10-dithiol with methanesulfonyl chloride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups. The reaction is carried out in an organic solvent like dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of 1,10-Decadiyl Bismethanethiosulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,10-Decadiyl Bismethanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The methanesulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of new sulfonate esters or amides.
Scientific Research Applications
1,10-Decadiyl Bismethanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent to study protein-protein interactions and to stabilize protein structures.
Biology: Employed in the modification of enzymes and other proteins to study their function and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialized polymers and materials with unique properties
Mechanism of Action
The primary mechanism of action of 1,10-Decadiyl Bismethanethiosulfonate involves the formation of covalent bonds between sulfhydryl groups on proteins or other molecules. This cross-linking can stabilize protein structures, inhibit enzyme activity, or alter the function of the target molecule. The compound targets sulfhydryl groups and forms a stable thioether linkage, which is resistant to hydrolysis and other chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Hexanediyl Bismethanethiosulfonate
- 1,8-Octanediyl Bismethanethiosulfonate
- 1,12-Dodecanediyl Bismethanethiosulfonate
Comparison
1,10-Decadiyl Bismethanethiosulfonate is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in cross-linking applications. Compared to shorter-chain analogs like 1,6-Hexanediyl Bismethanethiosulfonate, it offers greater flexibility, while longer-chain analogs like 1,12-Dodecanediyl Bismethanethiosulfonate may provide additional stability but at the cost of reduced solubility and increased steric hindrance .
Properties
Molecular Formula |
C12H26O4S4 |
---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
methyl-(10-methylsulfonothioyloxydecoxy)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C12H26O4S4/c1-19(13,17)15-11-9-7-5-3-4-6-8-10-12-16-20(2,14)18/h3-12H2,1-2H3 |
InChI Key |
IYQPTCAZIBURFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCCCCCCCCCOS(=O)(=S)C |
Origin of Product |
United States |
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